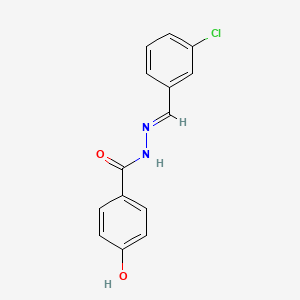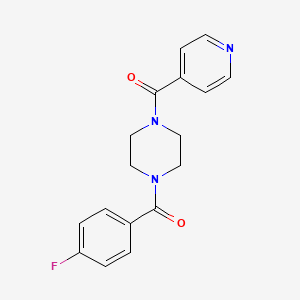![molecular formula C21H31FN2O2 B5570093 N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)
N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide" typically involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the feasibility of nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of radiolabeled compounds for PET radiotracer studies, indicating a potential pathway for synthesizing related compounds (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves complex arrangements of rings and substituents. For example, the conformational analysis around the pyrazole C3 substituent can reveal distinct conformations that are crucial for understanding the compound's interactions and stability (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups such as carboxamides, fluorophenyl groups, and piperidine rings. These groups can participate in various chemical reactions, including aminomethylation, which involves the addition of an amino group and a formaldehyde derivative to a compound, leading to the formation of new amides or imines (Dotsenko et al., 2012).
科学的研究の応用
Mycobacterium tuberculosis Inhibitors
Researchers designed and synthesized a series of compounds evaluated for their activity against Mycobacterium tuberculosis. Among these, certain analogues exhibited promising activity and were found not to be cytotoxic at specific concentrations, indicating potential applications in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Cannabinoid Receptor Antagonists
Another area of research involves the synthesis of pyrazole derivatives designed to characterize the cannabinoid receptor binding sites. These compounds, serving as pharmacological probes, could potentially antagonize the harmful effects of cannabinoids and cannabimimetic agents, highlighting their significance in therapeutic interventions (R. Lan et al., 1999).
Glycine Transporter 1 Inhibitors
The identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases their potential in modulating glycine levels within the central nervous system. These findings could have implications for the development of treatments targeting disorders associated with glycine transport (Shuji Yamamoto et al., 2016).
Radiotracer Development for CB1 Cannabinoid Receptors
Research on the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors through imaging techniques such as PET scans demonstrates the compound's application in neurological studies. This includes understanding cannabinoid receptor distribution and functioning in the brain, offering insights into various psychiatric and neurological conditions (R. Katoch-Rouse & A. Horti, 2003).
特性
IUPAC Name |
N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2/c1-23(21(25)20-7-2-3-14-26-20)16-18-9-12-24(13-10-18)11-8-17-5-4-6-19(22)15-17/h4-6,15,18,20H,2-3,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGHNKVNMAAEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)C(=O)C3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)